molecular formula C18H20F3NO B5345798 N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

Cat. No.: B5345798
M. Wt: 323.4 g/mol
InChI Key: DSSLCEYJQQSHEG-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide: is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an adamantane structure via a carboxamide linkage

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)14-3-1-2-4-15(14)22-16(23)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLCEYJQQSHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane structure can be functionalized to introduce a carboxylic acid group, forming 1-adamantanecarboxylic acid.

    Amidation Reaction: The carboxylic acid group is then converted to an amide by reacting with an amine derivative of 2-(trifluoromethyl)aniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals with improved properties.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The adamantane moiety provides structural rigidity, which can improve the compound’s stability and overall efficacy.

Comparison with Similar Compounds

Uniqueness: N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane structure, which imparts additional stability and rigidity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in applications requiring high stability and specific molecular interactions.

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